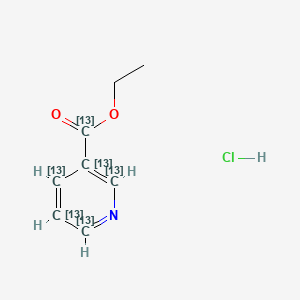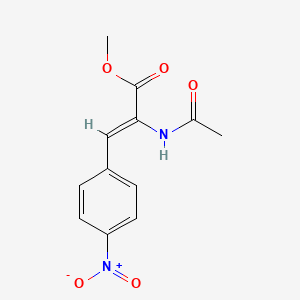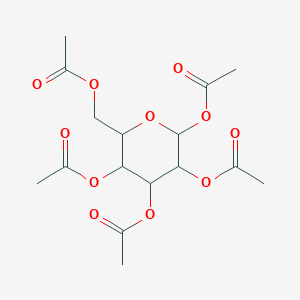
1-Acetoxy-4-(N-acetyl-L-cysteinyl)-2-butanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Acetoxy-4-(N-acetyl-L-cysteinyl)-2-butanone is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of an acetoxy group, an N-acetyl-L-cysteinyl moiety, and a butanone backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetoxy-4-(N-acetyl-L-cysteinyl)-2-butanone typically involves the condensation of 5-hydroxy-3-hydroxymethyl-2,7-dimethoxy-1,4-naphthoquinone with N-acetyl-L-cysteine and paraformaldehyde in the presence of acetic acid as a catalyst. This reaction is carried out in 1,4-dioxane as the solvent . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis process. This includes the use of larger reaction vessels, precise control of reaction parameters (temperature, pressure, and pH), and efficient purification techniques such as recrystallization or chromatography to obtain the desired product in bulk quantities.
化学反应分析
Types of Reactions: 1-Acetoxy-4-(N-acetyl-L-cysteinyl)-2-butanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
1-Acetoxy-4-(N-acetyl-L-cysteinyl)-2-butanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-Acetoxy-4-(N-acetyl-L-cysteinyl)-2-butanone involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid, while the N-acetyl-L-cysteinyl moiety can interact with thiol-containing enzymes and proteins. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
相似化合物的比较
N-Acetyl-L-cysteine: A precursor to 1-Acetoxy-4-(N-acetyl-L-cysteinyl)-2-butanone, known for its antioxidant properties.
Acetylcysteine: Similar in structure but lacks the butanone backbone.
Cysteamine: Contains a thiol group but differs in its overall structure and properties.
Uniqueness: this compound is unique due to its combined acetoxy and N-acetyl-L-cysteinyl functionalities, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
144889-52-1 |
|---|---|
分子式 |
C11H17NO6S |
分子量 |
291.32 g/mol |
IUPAC 名称 |
(2S)-2-acetamido-3-(4-acetyloxy-3-oxobutyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H17NO6S/c1-7(13)12-10(11(16)17)6-19-4-3-9(15)5-18-8(2)14/h10H,3-6H2,1-2H3,(H,12,13)(H,16,17)/t10-/m1/s1 |
InChI 键 |
AGVNXPWJROBNQY-SNVBAGLBSA-N |
手性 SMILES |
CC(=O)N[C@H](CSCCC(=O)COC(=O)C)C(=O)O |
规范 SMILES |
CC(=O)NC(CSCCC(=O)COC(=O)C)C(=O)O |
同义词 |
N-Acetyl-S-[4-(acetyloxy)-3-oxobutyl]-L-cysteine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(4R,5R)-4-[(4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]-2-phenyl-1,3-dioxan-5-ol](/img/structure/B1139835.png)


![(-)-(3S,4E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyl-5-(2-methyl-1,3-thiazol-4-yl)pent-4-en-1-ol](/img/structure/B1139838.png)
![(-)-(2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dien-1-ol](/img/structure/B1139840.png)
![4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-8-(phenylsulfonyl)undeca-1,5-dienyl]-2-methyl-1,3-thiazole](/img/structure/B1139841.png)
![4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-undeca-1,5-dienyl]-2-methyl-1,3-thiazole](/img/structure/B1139842.png)


